molecular formula C17H17N3O2S B6627461 N-[(3-cyanophenyl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide

N-[(3-cyanophenyl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide

Cat. No. B6627461
M. Wt: 327.4 g/mol
InChI Key: CAMKCXXKTSFAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-cyanophenyl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide is a compound that belongs to the class of morpholine carboxamides. It has been extensively studied for its potential use in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(3-cyanophenyl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide is not fully understood. However, it is believed to act by modulating the activity of ion channels and receptors. The compound has been shown to inhibit the activity of certain ion channels such as voltage-gated potassium channels and TRPV1 channels. It has also been shown to modulate the activity of certain receptors such as the CB1 receptor.
Biochemical and Physiological Effects:
N-[(3-cyanophenyl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. The compound has also been shown to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(3-cyanophenyl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide in lab experiments is its potential as a drug candidate. The compound has been shown to have activity against various diseases, making it a promising candidate for drug development. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-[(3-cyanophenyl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide. One direction is to further investigate its potential as a modulator of ion channels and receptors. Another direction is to explore its potential as a drug candidate for the treatment of various diseases. Additionally, further research is needed to understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of N-[(3-cyanophenyl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide involves the reaction of 3-cyanobenzyl chloride with 2-thiophen-2-ylmorpholine-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at room temperature. The resulting product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

N-[(3-cyanophenyl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide has been extensively used in scientific research due to its potential as a drug candidate. It has been studied for its activity against various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has also been investigated for its potential as a modulator of ion channels and receptors.

properties

IUPAC Name

N-[(3-cyanophenyl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c18-10-13-3-1-4-14(9-13)11-19-17(21)20-6-7-22-15(12-20)16-5-2-8-23-16/h1-5,8-9,15H,6-7,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMKCXXKTSFAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NCC2=CC(=CC=C2)C#N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.